![molecular formula C22H28ClN5O2 B12465247 3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)
3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide involves multiple steps. One of the synthetic routes includes the reaction of 5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-amine with cyclohexane-1-carboxylic acid, followed by acetylation to introduce the acetamido group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is often stored in a sealed, dry environment at low temperatures to maintain its stability .
Chemical Reactions Analysis
3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of 3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
Biological Activity
The compound 3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An acetamido group
- A chloro-substituted pyridine ring
- A dihydropyrrolo[1,2-b]pyrazole moiety
- A cyclohexane backbone
This unique arrangement contributes to its biological activity and interaction with various molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Activity
Studies have demonstrated that the compound has potent anti-inflammatory effects. It acts by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial mediators in the inflammatory process.
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
3-acetamido-N-[5-chloro...] | 0.52 (COX-II) | 10.73 |
Celecoxib | 0.78 (COX-II) | 9.51 |
The above table illustrates the effectiveness of the compound compared to the standard anti-inflammatory drug Celecoxib, highlighting its potential as a therapeutic agent in treating inflammatory diseases.
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways, including those involving p21-activated kinases (PAKs).
Case Study: In Vitro Antitumor Efficacy
A study conducted on various cancer cell lines revealed that treatment with the compound resulted in:
- Inhibition of cell proliferation : Up to 70% reduction in viable cells after 48 hours.
- Induction of apoptosis : Flow cytometry analysis confirmed increased annexin V positivity in treated cells.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit key enzymes involved in inflammatory pathways.
- Modulate signaling pathways related to cell survival and apoptosis.
Research indicates that the presence of the dihydropyrrolo[1,2-b]pyrazole moiety plays a critical role in enhancing its binding affinity to target proteins.
Properties
Molecular Formula |
C22H28ClN5O2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30) |
InChI Key |
AVIWDYSJSPOOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl |
Origin of Product |
United States |
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